3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(4-sulfamoylphenethyl)propanamide
Description
The propanamide side chain is linked to a 4-sulfamoylphenethyl group, introducing a sulfonamide moiety known for enhancing solubility and bioactivity. The sulfamoyl group may act as a hydrogen-bond donor/acceptor, influencing target selectivity (e.g., enzymes like carbonic anhydrase) . The benzodiazepine scaffold is historically associated with central nervous system (CNS) activity, but the sulfamoylphenethyl substituent suggests divergent applications, possibly in oncology or inflammation.
Properties
IUPAC Name |
3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O5S/c21-30(28,29)14-7-5-13(6-8-14)11-12-22-18(25)10-9-17-20(27)23-16-4-2-1-3-15(16)19(26)24-17/h1-8,17H,9-12H2,(H,22,25)(H,23,27)(H,24,26)(H2,21,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPKLBMFMLPNHGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(C(=O)N2)CCC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(4-sulfamoylphenethyl)propanamide is a complex organic molecule that belongs to the class of benzodiazepines. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, including anti-inflammatory and anticancer properties. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 355.4 g/mol. Its structure features a benzodiazepine core fused with a sulfonamide group, which is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H21N5O3 |
| Molecular Weight | 355.4 g/mol |
| IUPAC Name | This compound |
| InChI Key | GYMVPYBAQAGKQO-UHFFFAOYSA-N |
Anticancer Properties
Research indicates that compounds similar to This compound exhibit significant anticancer activity. For instance, studies have shown that derivatives of benzodiazepines can induce apoptosis in various cancer cell lines through the modulation of specific signaling pathways . The mechanism often involves the inhibition of key enzymes involved in cell proliferation and survival.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes play crucial roles in the inflammatory response. In vitro studies have demonstrated that similar compounds can significantly reduce the production of inflammatory mediators .
The biological activity is primarily mediated through interactions with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can modulate receptors associated with neurotransmission and inflammation.
Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the effects of similar benzodiazepine derivatives on human cancer cell lines. The results indicated that these compounds exhibited cytotoxic effects by inducing apoptosis through mitochondrial pathways . The study highlighted the potential for developing new anticancer agents based on this scaffold.
Study 2: Anti-inflammatory Mechanisms
Another research effort focused on the anti-inflammatory properties of benzodiazepine derivatives. The study found that these compounds significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a promising avenue for treating inflammatory diseases .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
Pharmacokinetic and Toxicity Considerations
- Solubility : Target compound > Thiazole derivatives > Y042-6292 > Compound 7x (due to sulfonamide vs. indole/dichlorophenyl).
- Metabolic Stability : Compound 7x (dichlorophenyl) > Target compound > Y042-6292.
- Toxicity Risks : Compound 7x’s dichlorophenyl group may pose hepatotoxicity concerns, while the sulfonamide in the target compound could induce hypersensitivity reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
